5-Bromo-3-chloro-1H-indazole
Overview
Description
5-Bromo-3-chloro-1H-indazole is a heterocyclic compound with the molecular formula C7H4BrClN2. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a fused benzene and pyrazole ring system, with bromine and chlorine substituents at the 5 and 3 positions, respectively.
Mechanism of Action
Target of Action
5-Bromo-3-chloro-1H-indazole is a derivative of the indazole class of compounds . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . The inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets and cause changes that can lead to various biological activities . For example, they can inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against certain cell lines .
Biochemical Pathways
Indazole derivatives are known to affect a wide variety of biological properties . They can inhibit, regulate, and/or modulate kinases like CHK1, CHK2, and SGK, which play crucial roles in cell signaling pathways .
Pharmacokinetics
The physicochemical properties of similar indazole derivatives suggest that they may have good bioavailability .
Result of Action
The result of the action of this compound can vary depending on the specific target and the biological context. For instance, it has been reported that certain indazole derivatives can inhibit cell growth, suggesting potential anticancer activity .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are essential for regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby modulating biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, which is vital for cell proliferation and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various endogenous and exogenous compounds . These interactions can lead to changes in the metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution pattern of this compound is essential for understanding its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are often employed to achieve efficient cyclization and minimize byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-3-chloro-1H-indazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
5-Bromo-1H-indazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-Chloro-1H-indazole: Lacks the bromine substituent, leading to different chemical and biological properties.
5-Bromo-3-methyl-1H-indazole: Substitution of chlorine with a methyl group, altering its steric and electronic characteristics.
Uniqueness: 5-Bromo-3-chloro-1H-indazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-3-chloro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJXMRPKABLFAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646291 | |
Record name | 5-Bromo-3-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36760-19-7 | |
Record name | 5-Bromo-3-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-chloro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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